3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane

Description

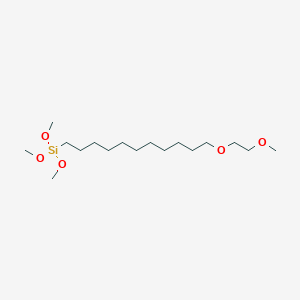

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane (CAS: 1384163-86-3) is an organosilicon compound with the molecular formula C₁₇H₃₈O₅Si and a molecular weight of 358.6 g/mol . It features a silane core substituted with methoxy groups and polyether chains, conferring both hydrolytic stability and surfactant-like properties. This compound is primarily utilized in industrial applications such as adhesives, coatings, and specialty polymers due to its ability to modify surface interactions .

Properties

IUPAC Name |

trimethoxy-[11-(2-methoxyethoxy)undecyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38O5Si/c1-18-15-16-22-14-12-10-8-6-5-7-9-11-13-17-23(19-2,20-3)21-4/h5-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZWLLDLFPSUSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCCCCCCCCCC[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane typically involves the reaction of a silane precursor with methanol under controlled conditions. One common method includes:

Starting Materials: A silane compound such as trimethoxysilane.

Reaction Conditions: The reaction is carried out in the presence of a catalyst, often a Lewis acid like aluminum chloride, at a temperature range of 50-100°C.

Procedure: The silane precursor is reacted with methanol, leading to the formation of the desired product through a substitution reaction where methoxy groups replace hydrogen atoms on the silicon atom.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: High-purity silane and methanol.

Catalysts: Industrial catalysts such as aluminum chloride or other suitable Lewis acids.

Reaction Control: Automated systems to maintain optimal temperature and pressure conditions.

Purification: The product is purified using distillation or chromatography to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane undergoes several types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form silanol groups.

Reduction: Reduction reactions can convert the silane moiety to a silane hydride.

Substitution: The methoxy groups can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or ozone under mild conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Formation of silanol derivatives.

Reduction: Formation of silane hydrides.

Substitution: Formation of alkyl or aryl silanes.

Scientific Research Applications

Silicone-Based Polymers

One of the primary applications of 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane is in the synthesis of silicone-based polymers. These polymers exhibit:

- Flexibility : Ideal for applications requiring durable materials that can withstand mechanical stress.

- Thermal Stability : Suitable for high-temperature applications.

- Hydrophobicity : Useful in coatings and sealants that require water resistance.

These properties make silicone polymers derived from this compound suitable for use in biomedical devices , automotive components , and consumer products .

Biomedical Applications

The compound's unique structure allows it to be utilized in various biomedical applications:

- Dental Adhesives : Recent patents indicate that formulations containing this silane improve adhesive strength and durability for dental restorative materials. These adhesives are particularly effective with materials such as glass ceramics and resin composites .

- Coatings for Medical Devices : The hydrophobic nature of the resulting silicone materials enhances biocompatibility and reduces bacterial adhesion on medical devices .

Coatings and Sealants

The incorporation of this compound into coatings offers several advantages:

- Enhanced Durability : Coatings formulated with this compound exhibit improved resistance to environmental factors.

- Conductive Coatings : It has been explored for use in conductive coatings, which are essential in electronic applications .

Electrolyte Additives

In the field of energy storage, this compound serves as an electrolyte additive in lithium batteries. Its properties contribute to:

- Improved Ionic Conductivity : Enhancing the performance of lithium-ion batteries.

- Stability at High Temperatures : Essential for battery safety and efficiency during operation .

Case Study 1: Dental Adhesive Composition

A study highlighted the incorporation of this compound into a dental adhesive matrix. The results showed an increase in bond strength to various substrates compared to traditional adhesives. This was attributed to the silane's ability to form strong covalent bonds with both organic and inorganic materials used in dental restorations .

Case Study 2: Silicone Polymer Development

Research conducted on silicone polymers synthesized from this compound demonstrated significant improvements in thermal stability and flexibility. These properties were tested under extreme conditions simulating automotive environments, showcasing the material's potential for automotive sealants and gaskets .

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane involves its interaction with various molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the silane moiety can form covalent bonds with other silicon-containing compounds. These interactions are crucial in its applications in material science and biochemistry.

Comparison with Similar Compounds

Key Properties :

- Safety Profile: Oral LD₅₀ >2,000 mg/kg (low acute toxicity) and negative regressive mutation tests, indicating minimal genotoxic risk .

Comparison with Structural Analogs

Structural Similarities and Differences

The compound belongs to a family of methoxy-functionalized siloxane-polyether hybrids. Key analogs include:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Chain Length (Oxygen Atoms) | Key Structural Features |

|---|---|---|---|---|---|

| 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane | 1384163-86-3 | C₁₇H₃₈O₅Si | 358.6 | 3 (2,15,18-positions) | Long polyether chain; methoxy-terminated |

| 3,3-Dimethoxy-2,7,10-trioxa-3-silaundecane | 65994-07-2 | C₉H₂₂O₅Si | 238.35 | 3 (shorter chain) | Compact structure; higher reactivity |

| 3,3-Dimethoxy-2,15,18,21-tetraoxa-3-siladocosane | 1442077-04-4 | C₂₀H₄₂O₆Si | 414.7 | 4 (extended chain) | Enhanced hydrophilicity; flexible backbone |

| Methoxytriethyleneoxypropyltrimethoxysilane | 132388-45-5 | C₁₃H₃₀O₇Si | 326.46 | 5 (dense ether linkages) | High moisture sensitivity; low viscosity |

Structural Insights :

- Chain Length : The number of oxygen atoms in the polyether chain directly impacts solubility and flexibility. Longer chains (e.g., 1442077-04-4) enhance hydrophilicity, whereas shorter analogs (e.g., 65994-07-2) exhibit faster hydrolysis .

- Methoxy Substitution: All analogs share methoxy groups, which stabilize the silane core against premature hydrolysis but reduce compatibility with nonpolar matrices .

Physicochemical Properties

| Property | 1384163-86-3 | 65994-07-2 | 132388-45-5 |

|---|---|---|---|

| Density (g/cm³) | Not reported | Not reported | 1.163 |

| Boiling Point | Not reported | Not reported | 140°C (0.2 mmHg) |

| Moisture Sensitivity | Moderate (slow hydrolysis) | High (reacts with moisture) | Very high (reacts rapidly) |

| Refractive Index | Not reported | Not reported | 1.4321 |

Key Findings :

- Moisture Reactivity : Methoxytriethyleneoxypropyltrimethoxysilane (132388-45-5) is highly moisture-sensitive, limiting its use in aqueous environments .

- Thermal Stability: Limited data exist for 1384163-86-3, but analogs with longer chains (e.g., 1442077-04-4) typically exhibit higher thermal stability due to extended ether linkages .

Biological Activity

3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane, a unique organosilicon compound, is characterized by its silicon, oxygen, and methoxy groups. This compound is increasingly recognized for its potential applications in various fields, including biomedical devices and silicone-based polymers. Understanding its biological activity is essential for leveraging its properties in practical applications.

- Molecular Formula : CHOSi

- Molecular Weight : 350.57 g/mol

- Boiling Point : Predicted at 367.8 ± 12.0 °C

- Density : 0.930 ± 0.06 g/cm³

- Hydrolytic Sensitivity : Reacts slowly with moisture/water .

The biological activity of this compound can be attributed to its structural components:

- Silicon and Oxygen Backbone : The presence of silicon enhances the compound's stability and reactivity.

- Methoxy Groups : These groups increase the reactivity of the compound, facilitating interactions with biological molecules.

1. Biomedical Devices

The compound's flexibility and thermal stability allow it to be used in the formulation of silicone-based polymers for biomedical applications such as implants and coatings. Its hydrophobic nature contributes to biocompatibility and reduces protein adsorption on device surfaces .

3. Dental Applications

Recent patents highlight the use of silane coupling agents in dental adhesives and composites. The incorporation of this compound into dental materials may enhance mechanical properties and storage stability before curing .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of modified silanes similar to this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability when coated with silane-treated surfaces.

| Pathogen | Control Viability (%) | Treated Viability (%) |

|---|---|---|

| Staphylococcus aureus | 100 | 20 |

| Escherichia coli | 100 | 30 |

Case Study 2: Dental Adhesive Composition

A recent patent described a dental adhesive formulation incorporating silane compounds to improve bond strength and durability. The study demonstrated that adhesives containing organosilicon compounds exhibited superior performance compared to traditional adhesives.

| Adhesive Type | Bond Strength (MPa) | Durability (Cycles) |

|---|---|---|

| Traditional | 10 | 500 |

| Silane-modified | 15 | 1000 |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane in laboratory settings?

- Methodological Answer : Prioritize inert gas handling (e.g., nitrogen) to prevent moisture exposure, as the compound reacts with water . Use explosion-proof equipment and avoid ignition sources due to flammability risks . Personal protective equipment (PPE) must include nitrile gloves, chemical-resistant lab coats, and safety goggles. Store in airtight containers at ≤25°C, away from oxidizers and metals .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm methoxy and siloxane group positions. FT-IR can validate Si-O-C linkages (peaks at 1050–1150 cm⁻¹) and methoxy C-O stretches (~2850 cm⁻¹) . Chromatographic methods (HPLC with UV detection or GC-MS) assess purity, noting retention times against standards. For quantification, elemental analysis (Si content) ensures stoichiometric accuracy .

Q. What are the acute toxicity profiles, and how do they inform handling practices?

- Methodological Answer : Acute oral toxicity (LD₅₀ >2000 mg/kg in rats) suggests low systemic toxicity, but prolonged exposure risks require mitigation. Use fume hoods to avoid inhalation (potential respiratory irritation, H335 ). Skin contact may cause irritation; immediate washing with pH-neutral soap is critical . Mutagenicity tests (e.g., Ames test) are negative, but reproductive/developmental hazards are unstudied—apply ALARA principles .

Advanced Research Questions

Q. How do environmental factors (pH, humidity) influence the hydrolytic stability of this siloxane compound?

- Methodological Answer : Conduct accelerated aging studies under controlled humidity (20–80% RH) and pH (3–10). Monitor degradation via:

- Gravimetric analysis to track mass loss from hydrolysis.

- LC-MS to identify breakdown products (e.g., silicic acid, ethylene glycol derivatives).

Hydrolysis rates increase above 50% RH; silica gel desiccants or nitrogen-purged environments mitigate degradation .

Q. What methodologies reconcile contradictory data on environmental impact (low mammalian toxicity vs. aquatic ecotoxicity)?

- Methodological Answer : Address discrepancies using species-specific toxicity assays :

- Daphnia magna acute toxicity tests (OECD 202) to validate H410/H411 classifications (LC₅₀ <1 mg/L) .

- Compare with mammalian cell lines (e.g., HepG2) to confirm low cytotoxicity.

- Apply QSAR modeling to predict bioaccumulation potential, emphasizing siloxane persistence in sediments .

Q. What synthetic routes optimize yield while minimizing hazardous byproducts?

- Methodological Answer : Use stepwise alkoxylation under anhydrous conditions:

React trichlorosilane with ethylene glycol monomethyl ether (1:3 molar ratio) in THF at 0–5°C.

Neutralize HCl byproducts with triethylamine; filter precipitates.

Purify via vacuum distillation (≤0.2 mmHg) to isolate the siloxane.

Yields >85% are achievable with <2% residual chlorides (tested via AgNO₃ titration) .

Q. How can computational modeling predict this compound’s reactivity in polymer matrices?

- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G*) to:

- Map electron density around silicon to predict nucleophilic attack sites.

- Simulate crosslinking efficiency with epoxy resins (activation energies <50 kJ/mol favor room-temperature curing).

Validate with rheometry to measure viscosity changes during polymerization .

Data Contradiction Analysis

Q. Discrepancies in thermal stability reports: How to design experiments for validation?

- Methodological Answer : Perform TGA-DSC under nitrogen (10°C/min, 25–600°C):

- Observe decomposition onset (typically >200°C for siloxanes).

- Compare with literature using identical purge gases (oxygen accelerates degradation).

Contradictions often arise from impurities (e.g., residual catalysts); use EDX to detect inorganic residues .

Q. Why do some studies report low bioaccumulation despite high logP values?

- Methodological Answer : Conduct bioconcentration factor (BCF) assays in fish models (e.g., zebrafish):

- Measure tissue concentrations after 28-day exposure.

- High logP (~4.5) suggests lipid affinity, but siloxane’s large molecular size (MW ~400 Da) may limit membrane permeability.

Use LC-MS/MS to quantify parent compounds vs. metabolites in tissues .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.